1-Acetyl-6-methylpiperidine-3-carboxylic acid
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Overview
Description
1-Acetyl-6-methylpiperidine-3-carboxylic acid is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-methylpiperidine-3-carboxylic acid typically involves the acylation of 6-methylpiperidine with acetic anhydride, followed by carboxylation. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the acylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-6-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are used for substitution reactions, often in the presence of a base like pyridine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound ketone, while reduction could produce 1-acetyl-6-methylpiperidine-3-carbinol.
Scientific Research Applications
1-Acetyl-6-methylpiperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-6-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
1-Methylpiperidine-3-carboxylic acid: Similar structure but lacks the acetyl group, resulting in different reactivity and applications.
1-Acetylpiperidine-3-carboxylic acid: Lacks the methyl group, which may affect its binding affinity and biological activity.
6-Methylpiperidine-3-carboxylic acid: Lacks the acetyl group, leading to different chemical properties and uses.
Uniqueness: 1-Acetyl-6-methylpiperidine-3-carboxylic acid is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Biological Activity
1-Acetyl-6-methylpiperidine-3-carboxylic acid is a compound that belongs to the piperidine class of organic compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound exhibits several biological activities due to its ability to interact with various cellular pathways:
- Chemotactic Effect : The compound has been shown to exert a strong chemotactic effect on leukocytes, partly through the activation of the BSG/CD147 receptor, which initiates a signaling cascade leading to MAPK/ERK activation .
- Endothelial Cell Activation : It activates endothelial cells (ECs) in a pro-inflammatory manner by stimulating NF-kappa-B and various MAP kinases (ERK, JNK, p38), and inducing the expression of adhesion molecules such as SELE and VCAM1 .
- Apoptosis Induction : The compound promotes apoptosis in ECs by enhancing the FOXO1-dependent expression of CCL2 and BCL2L11, which are crucial for chemotaxis and apoptosis .
- Oxidative Stress Response : In response to oxidative stress, it initiates both pro-apoptotic and anti-apoptotic signaling in ECs by activating NF-kappa-B and AKT1, thereby regulating the expression of anti-apoptotic proteins like BCL2 .
Biological Activities
The biological activities of this compound can be summarized in the following table:
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- Inflammation Models : In animal models, this compound demonstrated significant anti-inflammatory effects by inhibiting leukocyte migration and reducing inflammatory markers in collagen-induced arthritis models .
- Cancer Research : The compound has been evaluated for its anticancer properties, showing cytotoxic effects in various cancer cell lines. It was noted that structural modifications could enhance its efficacy against specific cancer types .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications in the piperidine ring can significantly influence the biological activity of derivatives:
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-acetyl-6-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-6-3-4-8(9(12)13)5-10(6)7(2)11/h6,8H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
TUVNLNCPOVYADC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1C(=O)C)C(=O)O |
Origin of Product |
United States |
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